1-(Bromomethyl)-3-methoxy-5-methylbenzene
CAS No.: 106116-42-1
Cat. No.: VC20848852
Molecular Formula: C9H11BrO
Molecular Weight: 215.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106116-42-1 |
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Molecular Formula | C9H11BrO |
Molecular Weight | 215.09 g/mol |
IUPAC Name | 1-(bromomethyl)-3-methoxy-5-methylbenzene |
Standard InChI | InChI=1S/C9H11BrO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6H2,1-2H3 |
Standard InChI Key | MKSIZXUATJUOTA-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)OC)CBr |
Canonical SMILES | CC1=CC(=CC(=C1)OC)CBr |
Introduction
Physical and Chemical Properties
1-(Bromomethyl)-3-methoxy-5-methylbenzene exists as a semi-solid at room temperature with a reported melting point of 38°C according to literature values . Its molecular weight is calculated to be approximately 215.09 g/mol based on its molecular formula C₉H₁₁BrO. The compound is soluble in common organic solvents such as dichloromethane, which is used during its purification process.
The chemical behavior of this compound is primarily determined by the reactivity of the bromomethyl group, which can undergo nucleophilic substitution reactions. The presence of the methoxy and methyl substituents affects the electron density distribution in the benzene ring, potentially influencing the reactivity of the bromomethyl group through electronic effects.
Table 1. Physical and Chemical Properties of 1-(Bromomethyl)-3-methoxy-5-methylbenzene
Synthesis Methods
The synthesis of 1-(Bromomethyl)-3-methoxy-5-methylbenzene has been documented in scientific literature, with specific methodologies designed to achieve selective bromination of one methyl group in the dimethylated precursor.
Synthesis from 1-methoxy-3,5-dimethylbenzene
According to research by Bickelhaupt, as referenced in supporting information from the Royal Society of Chemistry, 1-(Bromomethyl)-3-methoxy-5-methylbenzene can be synthesized through selective radical bromination of 1-methoxy-3,5-dimethylbenzene . The synthetic procedure involves the following steps:
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A solution is prepared containing 1-methoxy-3,5-dimethylbenzene (2.0 g, 0.015 mol), N-bromosuccinimide (2.655 g, 0.015 mol), α,α,α-trifluorotoluene (160.0 mL), and water (1.32 g, 0.073 mol).
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Benzoyl peroxide (0.363 g, 0.01 mol) is added to the solution as a radical initiator.
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The resulting mixture is heated under reflux for one hour, then filtered.
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The filtrate undergoes multiple washing steps with 3.0 M aqueous hydrochloric acid, saturated sodium bicarbonate solution, water, and brine.
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After drying over sodium sulfate and concentration, the residue is purified by chromatography using dichloromethane and hexane.
This method provides 1-(Bromomethyl)-3-methoxy-5-methylbenzene with a yield of 82%, demonstrating an efficient synthetic approach . It is worth noting that the use of α,α,α-trifluorotoluene as a solvent represents an environmentally preferable alternative to the traditionally used carbon tetrachloride, based on the work of Golding .
Reaction Mechanism
The synthesis proceeds through a radical mechanism, initiated by the homolytic cleavage of benzoyl peroxide to form benzoyloxy radicals. These radicals generate bromine radicals from N-bromosuccinimide, which then selectively abstract a hydrogen atom from one of the methyl groups in 1-methoxy-3,5-dimethylbenzene, creating a benzylic radical. The benzylic radical subsequently reacts with another molecule of N-bromosuccinimide to form the bromomethyl group.
The selectivity observed in this reaction can be attributed to both steric and electronic factors, which favor the formation of the monobrominated product over dibrominated derivatives. The presence of water in the reaction mixture may also play a role in controlling the selectivity of the bromination process.
Table 2. Synthesis Parameters for 1-(Bromomethyl)-3-methoxy-5-methylbenzene
Spectroscopic Characterization
Comprehensive spectroscopic analysis has been conducted to confirm the structure of 1-(Bromomethyl)-3-methoxy-5-methylbenzene, providing detailed insights into its molecular architecture.
¹H NMR Spectroscopy
The ¹H NMR spectrum (400 MHz, CDCl₃) of 1-(Bromomethyl)-3-methoxy-5-methylbenzene exhibits distinct signals that confirm its structure :
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The multiplet at δ 6.68−6.57 ppm integrating for 3 protons corresponds to the aromatic hydrogen atoms on the benzene ring.
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The singlet at δ 4.46 ppm integrating for 2 protons is assigned to the methylene hydrogens of the bromomethyl group (-CH₂Br).
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The singlet at δ 3.82 ppm integrating for 3 protons represents the methoxy group (-OCH₃).
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The singlet at δ 2.42 ppm integrating for 3 protons is attributed to the methyl group (-CH₃) attached to the benzene ring.
These signal patterns are consistent with the proposed structure of 1-(Bromomethyl)-3-methoxy-5-methylbenzene, confirming the presence of all expected hydrogen environments.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum (101 MHz, CDCl₃) of 1-(Bromomethyl)-3-methoxy-5-methylbenzene displays nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule :
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Six signals in the aromatic region (δ 160.12, 141.64, 138.98, 123.28, 113.55, and 111.62 ppm) correspond to the six carbon atoms of the benzene ring.
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The signal at δ 56.01 ppm is assigned to the carbon atom of the methoxy group (-OCH₃).
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The signal at δ 34.23 ppm corresponds to the carbon atom of the bromomethyl group (-CH₂Br).
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The signal at δ 22.18 ppm is attributed to the carbon atom of the methyl group (-CH₃).
The ¹³C NMR data further confirms the structure of 1-(Bromomethyl)-3-methoxy-5-methylbenzene, with each carbon atom in the molecule giving rise to a distinct signal in the spectrum.
Mass Spectrometry
Mass spectrometric analysis of 1-(Bromomethyl)-3-methoxy-5-methylbenzene using electrospray ionization (ESI) provides additional structural confirmation. The available partial mass spectrum data shows a peak at m/z 135.0 , which likely corresponds to a fragment ion resulting from the loss of bromine from the molecular ion.
Chemical Reactivity and Applications
The chemical reactivity of 1-(Bromomethyl)-3-methoxy-5-methylbenzene is primarily dictated by the presence of the bromomethyl group, which serves as a reactive site for various transformations.
Nucleophilic Substitution Reactions
The bromomethyl group in 1-(Bromomethyl)-3-methoxy-5-methylbenzene is an excellent leaving group, making the compound particularly suitable for nucleophilic substitution reactions. These reactions can proceed through both SN1 and SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile.
Common nucleophiles that can react with 1-(Bromomethyl)-3-methoxy-5-methylbenzene include:
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Oxygen nucleophiles (alcohols, phenols): Resulting in ether formation
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Nitrogen nucleophiles (amines, azides): Forming amine or azide derivatives
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Sulfur nucleophiles (thiols): Leading to thioether products
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Carbon nucleophiles (enolates, Grignard reagents): Creating new carbon-carbon bonds
These transformations enable the incorporation of the 3-methoxy-5-methylbenzyl moiety into more complex molecular structures, making 1-(Bromomethyl)-3-methoxy-5-methylbenzene a valuable synthetic intermediate.
Metal-Catalyzed Cross-Coupling Reactions
Benzyl bromides like 1-(Bromomethyl)-3-methoxy-5-methylbenzene can participate in various metal-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
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Negishi coupling: Reaction with organozinc compounds for carbon-carbon bond formation.
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Heck reaction: Olefination of the benzyl position through coupling with alkenes.
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Sonogashira coupling: Formation of carbon-carbon bonds with terminal alkynes.
These reactions expand the synthetic utility of 1-(Bromomethyl)-3-methoxy-5-methylbenzene, enabling the construction of more complex molecular architectures.
Comprehensive spectroscopic characterization using ¹H NMR, ¹³C NMR, and mass spectrometry confirms its structure and provides valuable reference data for identification purposes. The compound's reactivity, primarily centered on the bromomethyl group, enables various synthetic transformations, including nucleophilic substitution reactions and metal-catalyzed cross-couplings.
While detailed studies specifically focusing on applications of 1-(Bromomethyl)-3-methoxy-5-methylbenzene are somewhat limited in the available literature, its structural features and reactivity profile suggest significant potential in organic synthesis. Further research could explore its utility in the preparation of biologically active compounds, functional materials, and specialty chemicals, expanding the scope of its applications in both academic and industrial settings.
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